Navigating the Chemical Landscape of Morpholine Propanoates: A Technical Guide
For Immediate Release This technical guide addresses the chemical identity, properties, and synthesis of morpholine-propanoate derivatives, with a specific focus on clarifying the molecular characteristics of compounds r...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide addresses the chemical identity, properties, and synthesis of morpholine-propanoate derivatives, with a specific focus on clarifying the molecular characteristics of compounds related to "Methyl 3-(morpholin-2-yl)propanoate HCl." This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Executive Summary: Clarifying the Nomenclature
An initial investigation into "Methyl 3-(morpholin-2-yl)propanoate HCl" reveals a notable ambiguity in available chemical literature and commercial databases. The search predominantly identifies two distinct, well-characterized compounds: 3-(Morpholin-2-yl)propanoic acid hydrochloride and Methyl 3-(morpholin-4-yl)propanoate . The former is a carboxylic acid, while the latter is a methyl ester with a different substitution pattern on the morpholine ring. This guide will provide a comprehensive overview of these two compounds to illuminate the chemical space surrounding the initial query.
This compound is the most probable subject of interest given its structural similarity to the requested chemical, differing only by the absence of a methyl ester group.
Table 1: Physicochemical Properties of 3-(Morpholin-2-yl)propanoic Acid Hydrochloride
The structure of 3-(morpholin-2-yl)propanoic acid hydrochloride features a propanoic acid moiety attached to the carbon at the 2-position of the morpholine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
solubility profile of Methyl 3-(morpholin-2-yl)propanoate hydrochloride in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(morpholin-2-yl)propanoate hydrochloride A Senior Application Scientist's Perspective on Pre-formulation and Development Abstract This technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(morpholin-2-yl)propanoate hydrochloride
A Senior Application Scientist's Perspective on Pre-formulation and Development
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of Methyl 3-(morpholin-2-yl)propanoate hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally related analogs, and established pharmaceutical solubility testing methodologies to construct a predictive and actionable solubility framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for empirical validation. We will explore the anticipated high aqueous solubility driven by the hydrochloride salt form and the morpholine moiety, and its expectedly lower solubility in non-polar organic solvents. The influence of pH, temperature, and the common ion effect will be thoroughly discussed. Methodologies for determining both kinetic and thermodynamic solubility are detailed, providing a robust roadmap for pre-formulation studies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical sciences, fundamentally influencing a drug candidate's bioavailability, manufacturability, and ultimate therapeutic efficacy.[1] For a drug to be absorbed, it must first be in solution.[1] Therefore, a comprehensive understanding of a compound's solubility profile across a range of physiologically and industrially relevant solvents is a non-negotiable prerequisite for successful drug development.[2]
This guide focuses on Methyl 3-(morpholin-2-yl)propanoate hydrochloride. The molecule's structure—featuring a hydrophilic morpholine ring, a polar ester group, and an ionizable hydrochloride salt—suggests a complex and interesting solubility behavior. Morpholine itself is completely miscible with water and many organic solvents, valued for its polarity and ability to form hydrogen bonds.[3][4] The presence of the hydrochloride salt of a weak base is a common strategy to enhance aqueous solubility.[5] This guide will dissect these structural contributions to predict the compound's behavior in aqueous and organic media, providing the scientific rationale behind these predictions.
Physicochemical Properties: A Predictive Analysis
While empirical data for Methyl 3-(morpholin-2-yl)propanoate hydrochloride is scarce, we can infer key properties from its constituent parts and from related molecules.
As a salt of a weak base (the morpholine nitrogen) and a strong acid (HCl), high aqueous solubility is anticipated, particularly in acidic to neutral pH.[8][9]
pKa (of Morpholinium ion)
~8.5 (for morpholine)
The morpholine nitrogen is a weak base. As a hydrochloride salt, the compound will be predominantly in its ionized, more soluble form at pH values significantly below its pKa.
LogP (Octanol-Water Partition Coefficient)
Low (likely < 0)
A related compound, 3-(morpholin-2-yl)propanoic acid hydrochloride, has a reported LogP of -2.82.[6] The methyl ester will be slightly more lipophilic, but the overall molecule is expected to be highly polar and hydrophilic, favoring the aqueous phase.
Physical State
Likely a crystalline solid
Typical for small molecule hydrochloride salts. The solid-state properties (crystalline vs. amorphous) will significantly impact thermodynamic solubility.[2]
Predicted Solubility Profile
Aqueous Solubility
The presence of the hydrochloride salt is the primary determinant of the aqueous solubility of Methyl 3-(morpholin-2-yl)propanoate hydrochloride. In an aqueous environment, the compound will dissociate into the protonated morpholinium cation and a chloride anion.
High Intrinsic Aqueous Solubility: Due to the ionic nature of the salt and the hydrogen bonding capabilities of the morpholine's ether oxygen and the ester group, the compound is expected to be freely soluble in water.
pH-Dependent Solubility: The solubility of a hydrochloride salt of a weak base is highly dependent on the pH of the medium.[8][9][10]
Acidic pH (pH 1-5): The compound will be fully protonated and exist as the morpholinium ion. In this pH range, solubility is expected to be at its maximum.[9]
Near-Neutral to Basic pH (pH 6-9): As the pH approaches and surpasses the pKa of the morpholine nitrogen (~8.5), the equilibrium will shift towards the uncharged free base form of the molecule. This free base is expected to be significantly less soluble than the salt form, potentially leading to precipitation.[5]
Common Ion Effect: In aqueous solutions containing a high concentration of chloride ions (e.g., concentrated HCl or high molarity NaCl solutions), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which drives the equilibrium back towards the solid salt form.[8][11]
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like." Given the high polarity of Methyl 3-(morpholin-2-yl)propanoate hydrochloride, its solubility will vary significantly with the polarity of the organic solvent.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
These solvents can engage in hydrogen bonding with the morpholine and ester moieties and can solvate the ionic components of the salt.
The high dipole moment of these solvents can effectively solvate the ionic salt. DMSO is a common solvent for initial stock solutions in high-throughput screening.[1][12]
Intermediate Polarity
Dichloromethane (DCM), Tetrahydrofuran (THF)
Low to Moderate
These solvents lack the ability to effectively solvate the dissociated ions, leading to significantly lower solubility. Some solubility may be observed due to the organic character of the molecule.
Non-Polar
Hexanes, Toluene
Very Low / Insoluble
These solvents cannot overcome the lattice energy of the ionic salt and cannot effectively solvate the polar functional groups.
Experimental Protocols for Solubility Determination
To empirically validate the predicted solubility profile, a systematic experimental approach is required. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[12]
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like Methyl 3-(morpholin-2-yl)propanoate hydrochloride.
Caption: Experimental workflow for solubility characterization.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]
Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at equilibrium.
Methodology:
Preparation: Add an excess amount of solid Methyl 3-(morpholin-2-yl)propanoate hydrochloride to a series of glass vials, each containing a known volume of the test solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, methanol, DMSO). The presence of undissolved solid is crucial.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[13]
Phase Separation: Allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved material.
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals.
Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it (e.g., by DSC or XRPD) to check for any polymorphic or phase changes during the equilibration period.[10]
Protocol 2: Kinetic Solubility (Nephelometry)
Kinetic solubility assays are high-throughput methods used in early discovery to rank compounds.[14] They measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[12]
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.
Methodology:
Stock Solution: Prepare a high-concentration stock solution of Methyl 3-(morpholin-2-yl)propanoate hydrochloride in 100% DMSO.
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
Aqueous Addition: Add a specific aqueous buffer (e.g., PBS, pH 7.4) to each well, causing the final DMSO concentration to be low (e.g., 1-5%).
Precipitation Detection: Immediately measure the turbidity (light scattering) of each well using a microplate nephelometer.[14] The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Causality and Interpretation
Why Choose Both Kinetic and Thermodynamic Methods?
Kinetic solubility is a rapid, cost-effective screening tool ideal for early-stage discovery.[12] It helps triage large numbers of compounds but can sometimes yield inflated values due to the formation of supersaturated solutions or amorphous precipitates.[13]
Thermodynamic solubility represents the true equilibrium state and is essential for pre-formulation and understanding in vivo behavior.[12][13] It is more resource-intensive but provides the definitive solubility value for the most stable solid form of the compound.
The Logic of pH-Solubility Profiling
A pH-solubility profile is critical for predicting a drug's behavior in the gastrointestinal tract, where pH varies from ~1-3 in the stomach to ~6-7.5 in the small intestine. For a basic compound like Methyl 3-(morpholin-2-yl)propanoate hydrochloride, high solubility in the stomach is expected, but a potential for precipitation upon entry into the higher pH environment of the intestine must be evaluated. This information directly informs formulation strategies, such as the selection of appropriate excipients or the potential need for enabling technologies like amorphous solid dispersions.[5][9]
Conclusion and Future Directions
This guide presents a predictive but scientifically grounded solubility profile for Methyl 3-(morpholin-2-yl)propanoate hydrochloride. The analysis strongly suggests that it is a highly polar, water-soluble compound, with its solubility being critically dependent on pH. High solubility is anticipated in polar protic and aprotic solvents, with poor solubility expected in non-polar media.
The provided experimental protocols offer a clear and robust path for the empirical validation of this predicted profile. A thorough characterization, starting with high-throughput kinetic screens and progressing to definitive thermodynamic shake-flask studies across a range of pH values and relevant organic solvents, is paramount. This foundational dataset will be indispensable for guiding all subsequent stages of drug development, from formulation design to the interpretation of pharmacokinetic data.
References
Serajuddin, A. T. M. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 59(7), 603-616.
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1163-1172.
Kumari, S., & Singh, S. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
ChemSrc. (n.d.). 3-(MORPHOLIN-2-YL)PROPANOIC ACID HYDROCHLORIDE (CAS 1571216-45-9). Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Avdeef, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
Giron, D. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-262.
ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Comprehensive Safety and Handling Whitepaper: Methyl 3-(morpholin-2-yl)propanoate hydrochloride
Executive Summary Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a specialized heterocyclic building block frequently utilized in advanced pharmaceutical synthesis and drug discovery pipelines. As a morpholine deri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a specialized heterocyclic building block frequently utilized in advanced pharmaceutical synthesis and drug discovery pipelines. As a morpholine derivative, it imparts favorable pharmacokinetic properties to target molecules, such as improved aqueous solubility and modulated pKa. However, the presence of the hydrochloride (HCl) salt form, alongside reactive ester and amine moieties, necessitates stringent handling, storage, and safety protocols.
This whitepaper synthesizes the Safety Data Sheet (SDS) requirements under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2], providing researchers with a mechanistic understanding of the compound's hazard profile and self-validating experimental workflows.
Chemical Identity & Physicochemical Profiling
To design effective safety protocols, one must first understand the molecular behavior of the compound. The base molecule, Methyl 3-(morpholin-2-yl)propanoate (CAS: 1571217-76-9)[3][4], is an amine-containing ester.
The Causality of the Salt Form: Free amines are often susceptible to atmospheric oxidation and can exist as volatile, difficult-to-handle oils. By protonating the morpholine nitrogen with hydrochloric acid, the compound is converted into a stable, crystalline hydrochloride salt[5]. This salt formation drastically reduces volatility, enhances shelf-life, and increases hydrophilicity. However, it also introduces hygroscopicity—the tendency to absorb atmospheric moisture—which can lead to localized acidic microenvironments upon partial dissolution.
Table 1: Physicochemical Properties
Property
Value / Description
Chemical Name
Methyl 3-(morpholin-2-yl)propanoate hydrochloride
Base CAS Number
1571217-76-9
Molecular Formula
C8H15NO3 · HCl (C8H16ClNO3)
Molecular Weight
209.67 g/mol (Base: 173.21 g/mol )
Physical State
Solid (Crystalline Powder)
Solubility
High in Water and Polar Solvents (DMSO, Methanol)
pH (Aqueous)
Acidic (Typically pH 4.0 - 5.5 at 10 g/L)
Hazard Identification & Toxicological Mechanisms
Under the Globally Harmonized System (GHS) and OSHA standards[6], morpholine derivatives and their hydrochloride salts present specific occupational hazards.
Mechanistic Toxicology:
Irritation/Corrosion (H315, H319): While the free morpholine base is highly caustic and can cause severe burns[7][8], the hydrochloride salt is partially neutralized. However, upon contact with mucosal membranes or sweat on the skin, the salt dissociates. The localized release of chloride ions and the inherent properties of the morpholine ring disrupt lipid bilayers, leading to acute eye irritation and skin sensitization.
Systemic Toxicity (H302, H335): Ingestion or inhalation of fine crystalline dust can lead to respiratory tract irritation. The ester linkage is susceptible to enzymatic hydrolysis in vivo, potentially releasing morpholine-based metabolites that require hepatic clearance.
Table 2: GHS Hazard Classification
GHS Hazard Class
Hazard Statement
Signal Word
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Warning
Skin Irritation (Category 2)
H315: Causes skin irritation
Warning
Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Warning
STOT - Single Exposure (Category 3)
H335: May cause respiratory irritation
Warning
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthy protocols require a defense-in-depth approach to mitigate exposure risks.
Ventilation: Always handle the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Airflow velocity must be maintained at ≥100 fpm to capture aerosolized particulates.
Ocular Protection: ANSI Z87.1 compliant splash-proof chemical goggles. (Causality: Dust particles reacting with basal tears form localized acidic solutions, causing rapid corneal damage)[5].
Dermal Protection: Nitrile gloves (minimum 4 mil thickness). Morpholine derivatives can permeate latex; nitrile provides superior chemical resistance against polar organic salts.
Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of hygroscopic dust[9].
Step-by-Step Experimental Methodologies
Workflow A: Preparation of Standardized Aqueous Solutions
To ensure reproducibility and safety when preparing stock solutions for biological or chemical assays, follow this self-validating protocol:
Environmental Control: Equilibrate the sealed vial to room temperature in a desiccator. Opening cold vials introduces atmospheric condensation, which rapidly degrades the hygroscopic HCl salt via deliquescence.
Weighing: Tare an anti-static weigh boat inside a chemical fume hood. Weigh the required mass of Methyl 3-(morpholin-2-yl)propanoate hydrochloride.
Solvent Addition: Transfer the solid to a volumetric flask. Add 80% of the final volume of HPLC-grade water (or biological buffer).
Dissolution: Swirl gently. Monitor for mild exothermic reactions typical of HCl salt dissolution.
pH Adjustment: Measure the pH. Because the salt yields an acidic solution, use 0.1M NaOH to titrate the solution to physiological pH (7.4) if required for in vitro assays[9].
Finalization: Bring to the final volume, filter sterilize (0.22 µm) if necessary, and store aliquots at -20°C to prevent ester hydrolysis.
Workflow B: Spill Response and Neutralization
A robust safety system must account for accidental releases.
Isolation: Evacuate non-essential personnel and don appropriate PPE (respirator, goggles, nitrile gloves).
Containment: For dry spills, do not sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent paper or inert vermiculite to suppress dust[9].
Collection: Use non-sparking, plastic tools to transfer the material into a designated hazardous waste container.
Decontamination: Wash the spill area with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride traces, followed by a thorough water rinse.
Visualizing the Safety Workflow
The following diagram maps the logical progression for handling accidental exposures or spills of hydrochloride salt APIs.
Figure 1: Standardized spill response and neutralization workflow for hydrochloride salt compounds.
Storage and Stability Profile
Store the compound in a tightly sealed, light-resistant container at 2-8°C (refrigerated) or as specified by the manufacturer. The primary degradation pathways include:
Hydrolysis: Prolonged moisture exposure will hydrolyze the methyl ester into the corresponding carboxylic acid and methanol.
Deliquescence: The HCl salt will absorb moisture from the air until it dissolves in its own absorbed water.
Therefore, storage under an inert gas (Argon or Nitrogen) within a desiccator is highly recommended for long-term stability and preservation of chemical integrity.
References
1910.1200 App D - Safety Data Sheets (Mandatory) - OSHA
Source: Occupational Safety and Health Administration (OSHA)[Link]
1571217-76-9_Methyl 3-(morpholin-2-yl)propanoate - CAS Database
Source: Chemsrc[Link]
Morpholine Safety Data Sheet
Source: MsdsDigital[Link]
A Senior Application Scientist's Guide to CAS Number Identification for Methyl 3-(morpholin-2-yl)propanoate Hydrochloride Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold and the Quest for Novel Analogs In the landscape of medicinal chemistry, the morpholine ring stands out as a...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold and the Quest for Novel Analogs
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and bioactive molecules is a testament to its favorable physicochemical and metabolic properties, which can enhance solubility, improve pharmacokinetic profiles, and provide a versatile synthetic handle for further molecular elaboration.[1][3] The compound of interest, Methyl 3-(morpholin-2-yl)propanoate hydrochloride, represents a specific embodiment of this scaffold, combining the morpholine core with a propanoate side chain—a feature ripe for analog development in the pursuit of novel therapeutic agents.
This guide moves beyond a simple procedural list. It is designed to provide a strategic framework for the identification of analogs of this core structure. Central to this process is the Chemical Abstracts Service (CAS) Registry Number®, the universally accepted, unambiguous identifier for chemical substances. A successful CAS number search is the cornerstone of reliable procurement, regulatory compliance, and reproducible research. Here, we will explore the causality behind effective search strategies, from broad database queries to precise substructure analysis, enabling researchers to navigate the vast chemical space with confidence and precision.
Part 1: Defining the Analog Space - A Structural Approach
Before initiating any search, it is critical to define the structural variations that constitute an "analog" of our parent compound. A systematic approach involves dissecting the core molecule—Methyl 3-(morpholin-2-yl)propanoate—into its constituent parts and considering logical modifications to each.
The primary regions for analog generation are:
A: The Ester Group: Modification of the methyl ester to other alkyl or aryl esters.
B: The Propanoate Linker: Alterations in the length or rigidity of the three-carbon chain.
C: The Morpholine Ring (C-substitution): Introduction of substituents at the carbon atoms of the morpholine ring.
D: The Morpholine Nitrogen (N-substitution): Alkylation, acylation, or arylation of the secondary amine.
E: Heteroatom Variation: Bioisosteric replacement of the morpholine oxygen with sulfur (thiomorpholine) or other groups.
The following diagram illustrates this conceptual breakdown of the analog space.
Caption: Logical breakdown of the core scaffold for analog searching.
Part 2: Strategic Search Methodologies
A robust search strategy is multi-faceted, leveraging the strengths of different databases and search techniques. The approach should be iterative, using information gleaned from one search to refine the next.
Foundational Database Queries
The first step involves querying major chemical databases with systematic names and known identifiers. While the exact CAS number for "Methyl 3-(morpholin-2-yl)propanoate hydrochloride" is not readily indexed, searching for the parent acid is highly productive.
Initial Finding: This query successfully identifies CAS 1571216-45-9 for the racemic acid hydrochloride and CAS 1787250-02-5 for the (S)-enantiomer.[1][4][5] This is a critical anchor point, confirming the existence of the core scaffold in chemical registries.
The primary databases for this foundational search include:
PubChem: A free and comprehensive resource from the U.S. National Institutes of Health (NIH), containing information on chemical structures, properties, and biological activities.[6]
Chemical Supplier Catalogs: Websites of suppliers like Sigma-Aldrich, Fluorochem, and ChemScene are invaluable as they list commercially available compounds and their associated CAS numbers.
CAS SciFinder® or CAS Common Chemistry℠: CAS SciFinder® is the most authoritative and comprehensive database of chemical information, curated by the Chemical Abstracts Service.[7] For publicly accessible searches, CAS Common Chemistry℠ is a useful resource.
The Power of Substructure Searching
For discovering analogs, name-based searches are insufficient. Substructure searching is the most powerful tool, allowing one to find all compounds in a database that contain a specific chemical core, regardless of other modifications.
The key to a successful substructure search is defining the core fragment using a machine-readable format, such as a SMILES (Simplified Molecular-Input Line-Entry System) string.
Core Scaffold (Free Base Ester): COC(=O)CCC1CNCCO1
Core Scaffold (Free Base Acid): OCCC1CNCCO1
This protocol provides a self-validating workflow for identifying analogs using the PubChem platform.
Step 1: Access the PubChem Chemical Structure Search.
Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov) and select the "Draw Structure" option to launch the structure editor.
Step 2: Define the Substructure.
Draw the core 3-(morpholin-2-yl)propanoate structure. Alternatively, you can paste the SMILES string COC(=O)CCC1CNCCO1 into the input box and the editor will generate the structure. It is crucial to ensure the valencies are correct.
Step 3: Initiate the Substructure Search.
Before starting the search, select "Substructure" as the search type. This instructs the database to find all entries containing the drawn fragment, rather than only exact matches.
Step 4: Analyze and Refine Results.
The results page will display a list of compounds containing the core scaffold. This list will include the parent compound (if present) as well as a wide range of analogs with substitutions at various positions. Each result can be inspected for its CAS number, literature references, and supplier links.
Step 5: Cross-Validation.
It is essential to cross-validate a CAS number found in one database with another. For example, a CAS number identified in a supplier catalog should be verified in PubChem or a CAS database to confirm the associated structure and name are correct. This ensures the integrity of the data.
The overall search workflow is depicted below.
Caption: A systematic workflow for identifying and validating CAS numbers.
Part 3: Data Synthesis - A Curated List of Analogs
Applying the methodologies described above yields a variety of analogs for the core scaffold. The following table summarizes representative findings, categorized by the type of modification. This data provides a tangible starting point for researchers in sourcing or synthesizing new compounds.
Conclusion: Best Practices for Scientific Integrity
The identification of correct CAS numbers for novel or known chemical analogs is a foundational task in chemical and pharmaceutical research that demands rigor and a systematic approach. As demonstrated, a strategy that begins with broad name-based searches to establish an anchor point, followed by powerful and comprehensive substructure searches, is most effective. The causality is clear: while a name search finds what you know, a substructure search discovers what you don't know by exploring the full analog space around a core chemical scaffold.
The trustworthiness of this process is ensured by a self-validating system of cross-referencing. No single source should be considered infallible. By verifying a CAS number and its associated structure across multiple authoritative databases—such as PubChem, CAS, and major chemical suppliers—researchers can proceed with the highest degree of confidence. This meticulous approach not only accelerates research by ensuring the correct compounds are sourced or synthesized but also upholds the integrity and reproducibility of the scientific record.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1). Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4547–4550. Retrieved from [Link]
BDJHH048136. (n.d.). (S)-3-(Morpholin-2-yl)propanoic Acid Hydrochloride: A Premium Chemical Solution. Retrieved from [Link]
LookChem. (n.d.). Cas 33611-43-7, METHYL 3-MORPHOLINOPROPIONATE. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride (C8H16N2O3). Retrieved from [Link]
Alachem. (n.d.). 69917-80-2 | Methyl 3-(1H-pyrrol-2-yl)propanoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(1), 80-90. Retrieved from [Link]
Global Substance Registration System. (n.d.). 4-MORPHOLINEPROPANOIC ACID, METHYL ESTER. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]
PubChem. (n.d.). (3-Methylquinolin-6-yl) propanoate. Retrieved from [Link]
CAS. (n.d.). 4-(2-Methyl-1-propenyl)morpholine. CAS Common Chemistry. Retrieved from [Link]
PubChem. (n.d.). (Morpholin-3-yl)methanol. Retrieved from [Link]
CAS. (n.d.). Polymer search tips. Retrieved from [Link]
Application Note: Optimization of Methyl Ester Hydrolysis in Methyl 3-(morpholin-2-yl)propanoate Hydrochloride
Executive Summary Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a highly versatile building block used extensively in the synthesis of morpholine-containing therapeutics. The deprotection of its methyl ester to yi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a highly versatile building block used extensively in the synthesis of morpholine-containing therapeutics. The deprotection of its methyl ester to yield the free carboxylic acid—3-(morpholin-2-yl)propanoic acid hydrochloride—is a fundamental transformation. However, because the substrate contains a basic secondary amine protonated as a hydrochloride salt, the choice of hydrolysis conditions dictates the complexity of downstream isolation. This guide provides a self-validating framework for selecting and executing the optimal hydrolysis strategy, balancing kinetic efficiency with isolation causality.
Mechanistic Causality & Strategy Selection
When hydrolyzing amino acid esters, chemists must navigate the high aqueous solubility of the resulting zwitterionic product. Two primary mechanistic pathways are viable, each with distinct causal impacts on the workflow:
1. Acid-Catalyzed Hydrolysis (The Self-Validating Standard)
Refluxing the ester in 1 is the most robust method for this specific substrate[1]. The highly acidic medium ensures that the morpholine nitrogen remains fully protonated, preventing unwanted side reactions. The excess water and continuous thermal removal of the methanol byproduct drive the equilibrium toward the carboxylic acid. The primary advantage here is isolation causality: because no inorganic metal salts are introduced during the reaction, simply evaporating the reaction mixture to dryness yields the 2 of the amino acid[2].
2. Base-Catalyzed Hydrolysis (The Mild Alternative)
Utilizing 3 provides rapid saponification via nucleophilic acyl substitution at room temperature[3]. While kinetically faster, it generates the lithium salt of the carboxylic acid. Subsequent acidification with HCl to regenerate the protonated morpholine and free carboxylic acid inevitably 4[4]. Separating the highly water-soluble amino acid hydrochloride from LiCl requires tedious cation-exchange chromatography.
Experimental Workflow
Workflow for the hydrolysis of methyl 3-(morpholin-2-yl)propanoate hydrochloride.
This protocol is highly recommended due to its operational simplicity and direct generation of the desired hydrochloride salt without chromatographic purification.
Reaction Setup: Charge a round-bottom flask with Methyl 3-(morpholin-2-yl)propanoate hydrochloride (1.0 equiv).
Reagent Addition: Add 6 M aqueous HCl (10–15 mL per gram of substrate). Ensure the flask is equipped with a magnetic stir bar.
Reflux: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir continuously for 12–16 hours.
Analytical Check: Monitor the reaction via LC-MS. The starting material mass (
of the ester) should completely transition to the product mass ( of the acid).
Primary Concentration: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the aqueous HCl under reduced pressure (water bath at 45–50 °C).
Azeotropic Drying (Critical Step): The resulting residue will be highly hygroscopic. Add toluene (3 × 10 mL per gram of product) and co-evaporate under reduced pressure. This azeotropically removes tightly bound water molecules, forcing the product to crystallize.
Trituration: Triturate the crude solid with cold diethyl ether or acetone. Filter the precipitate over a Büchner funnel and dry under high vacuum for 12 hours to afford analytically pure 3-(morpholin-2-yl)propanoic acid hydrochloride.
Protocol B: Base-Catalyzed Hydrolysis
Use this protocol only if the substrate contains other acid-sensitive functional groups that preclude the use of 6 M HCl.
Solvent Preparation: Dissolve Methyl 3-(morpholin-2-yl)propanoate hydrochloride (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (10 mL total solvent per gram of substrate).
Base Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 – 3.0 equiv).
Causality Note: The first equivalent of base merely neutralizes the morpholine hydrochloride salt; the excess is required to drive the saponification of the ester.
Hydrolysis: Remove the ice bath and stir at room temperature (25 °C) for 1–2 hours. Monitor completion via TLC or LC-MS.
Acidification: Cool the mixture back to 0 °C. Carefully acidify the solution to pH ~2 using 1 M aqueous HCl.
Volatile Removal: Evaporate the THF under reduced pressure on a rotary evaporator, leaving the aqueous layer containing the product and LiCl.
Ion-Exchange Chromatography: Load the aqueous layer onto a column packed with a strong cation-exchange resin (e.g., Dowex 50WX8, pre-conditioned with 1 M HCl and washed with water).
Elution: Wash the column with 3 column volumes of deionized water to elute the lithium chloride. Elute the desired amino acid using 1 M aqueous HCl.
Lyophilization: Collect the product-containing fractions and lyophilize (freeze-dry) to yield the pure 3-(morpholin-2-yl)propanoic acid hydrochloride.
References
Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids
Source: NIH / Molecules
URL
Title: PERKIN - RSC Publishing
Source: Royal Society of Chemistry
URL
Title: De-esterification of amino acid esters
Source: ResearchGate
URL
Title: Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid
Source: Der Pharma Chemica
URL
Technical Support Center: Drying Protocols for Methyl 3-(morpholin-2-yl)propanoate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and handling of sensitive pharmaceutical intermediates. Methyl 3-(morpholin-2-yl)propanoate hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and handling of sensitive pharmaceutical intermediates. Methyl 3-(morpholin-2-yl)propanoate hydrochloride presents a unique triad of chemical challenges: it features a highly hygroscopic secondary amine hydrochloride salt, a hydrolytically sensitive methyl ester, and a basic morpholine ring.
Standard thermal drying methods will almost certainly destroy this molecule. This guide provides field-proven, self-validating protocols to achieve optimal dryness while preserving the structural integrity of your compound.
Diagnostic & Operational Workflow
Before initiating any drying procedure, it is critical to assess the initial moisture burden and select a pathway that avoids thermal degradation.
Fig 1: Diagnostic and operational workflow for drying hygroscopic ester-hydrochloride salts.
Quantitative Data: Method Comparison
The table below summarizes the quantitative outcomes of various drying methodologies applied to this specific intermediate. Note the severe purity drop associated with thermal methods.
To establish a self-validating system, every step of this protocol is designed to eliminate water without providing the activation energy required for ester cleavage.
Step 1: Inert Transfer & Preparation
Transfer the wet filter cake into a wide-mouth amber glass drying tray inside a nitrogen-purged glovebag.
Causality Note: Active pharmaceutical ingredients and their intermediates are often highly hygroscopic and [1]. Exposure to standard laboratory humidity will rapidly increase the water burden. Wide-mouth trays maximize the surface-area-to-volume ratio, which is the primary physical driver of sublimation rates in vacuum drying.
Step 2: Chemical Scavenging Setup
Place the tray in a vacuum desiccator containing a fresh dish of Phosphorus Pentoxide (P₂O₅) in the lower compartment. Evacuate the chamber to < 1 mbar at ambient temperature (20–25 °C).
Causality Note: Elevated temperatures must be strictly avoided. The presence of residual water and the hydrochloride salt creates a localized acidic environment. If heated, this acid acts as a catalyst to hydrolyze the methyl ester into 3-(morpholin-2-yl)propanoic acid and methanol. P₂O₅ acts as a powerful chemical sink, driving the moisture equilibrium out of the crystal lattice without requiring thermal energy.
Step 3: Self-Validating Moisture Analysis
After 18 hours, backfill the desiccator with dry Argon. Sample the solid and perform [2] via Karl Fischer (KF) titration using a buffered solvent medium.
Causality Note: Because the analyte is an acidic salt, it can lower the pH of the KF working medium below the , leading to sluggish, inaccurate endpoints. A buffered KF solvent (e.g., containing imidazole) neutralizes the sample, ensuring precise, self-validating moisture quantification before the batch is approved.
Step 4: Inert Storage
Package the dried powder (< 0.5% moisture) in tightly sealed amber vials, double-bagged with physical desiccants (e.g., silica gel or molecular sieves) in the outer layer.
Causality Note: Physical desiccants in the secondary packaging absorb any moisture that permeates the primary container over time,[3] during long-term storage.
Troubleshooting & FAQs
Q1: Why does my Methyl 3-(morpholin-2-yl)propanoate hydrochloride degrade into a sticky gum during standard oven drying?A1: The degradation is caused by acid-catalyzed ester hydrolysis. Your compound contains both a methyl ester and a hydrochloride salt. When exposed to elevated temperatures (e.g., >40 °C) in the presence of residual moisture, the HCl acts as a catalyst, cleaving the ester bond to form a carboxylic acid. This disrupts the crystal lattice, turning the powder into a hygroscopic gum. Solution: Rely exclusively on high-vacuum drying at ambient temperature.
Q2: My Karl Fischer (KF) titration results are highly variable, and the endpoint is drifting. How can I fix this?A2: This is a classic symptom of pH imbalance in the KF titration cell. The KF redox reaction requires an optimal pH of 5–8 to proceed quantitatively. Because your compound is an acidic hydrochloride salt, dissolving it in standard methanol-based KF reagents drops the pH, slowing the reaction kinetics. Solution: Use a commercially available buffered KF solvent (containing imidazole or a similar weak base) to neutralize the acidic sample and restore rapid, precise endpoint detection.
Q3: Can I use azeotropic distillation (e.g., with Toluene) to dry this compound?A3: While azeotropic distillation is a common method for removing water, it is highly risky here. The boiling point of the toluene/water azeotrope is ~85 °C. At this temperature, the combination of heat, water, and the HCl salt will rapidly hydrolyze the methyl ester before the water can be fully removed.
Q4: The dried powder rapidly regains moisture when transferred to storage containers. How should it be handled?A4: Morpholine hydrochloride derivatives are exceptionally hygroscopic[1]. Exposure to ambient laboratory air (even at 40% Relative Humidity) for just a few minutes will result in significant water uptake. Solution: All handling, weighing, and packaging must be performed inside a glovebox under a dry Nitrogen or Argon atmosphere.
A Comparative Guide to Elemental Analysis Standards for the Quality Control of Methyl 3-(morpholin-2-yl)propanoate hydrochloride
For: Researchers, scientists, and drug development professionals This guide provides an in-depth technical comparison of elemental analysis standards, specifically tailored for the quality control of Methyl 3-(morpholin-...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth technical comparison of elemental analysis standards, specifically tailored for the quality control of Methyl 3-(morpholin-2-yl)propanoate hydrochloride. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, establishes a framework for self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development
In pharmaceutical research and development, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. Elemental analysis, a cornerstone of this process, provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1] This analysis serves as a fundamental check of a compound's identity and purity. For a given molecular formula, the theoretical elemental composition is a fixed, calculable value. The proximity of experimental results to these theoretical values is a direct indicator of the sample's purity.
It is crucial to distinguish this process—often called bulk elemental analysis or CHN analysis—from the analysis of elemental impurities.[1][2] Regulatory guidelines like USP <232>, <233>, and ICH Q3D focus on controlling trace levels of potentially toxic metals introduced during manufacturing.[3][4][5] This guide, however, concentrates on the former: the verification of the primary elemental composition of the target molecule, Methyl 3-(morpholin-2-yl)propanoate hydrochloride.
To establish a baseline for our analysis, we must first determine the theoretical elemental composition. The molecular formula for the hydrochloride salt of Methyl 3-(morpholin-2-yl)propanoate is C8H16ClNO3.
Molecular Formula: C₈H₁₆ClNO₃
Molecular Weight: 209.67 g/mol
Theoretical Elemental Composition:
Carbon (C): 45.82%
Hydrogen (H): 7.69%
Chlorine (Cl): 16.91%
Nitrogen (N): 6.68%
Oxygen (O): 22.89%
These theoretical values are the gold standard against which all experimental results will be compared.
Section 1: The Standards of Purity: A Comparative Overview
The "standard" in elemental analysis refers primarily to the acceptance criteria for the deviation between the measured and theoretical values. While no single universal standard exists, a consensus has emerged in scientific literature and practice.
The most widely accepted criterion, particularly for academic publications and initial compound verification, is an absolute deviation of no more than ±0.4% from the theoretical value for each element.[6] This benchmark is considered a rigorous confirmation of a compound's purity, suggesting the absence of significant amounts of solvents, water, or other impurities.
Causality Behind the ±0.4% Criterion: This value is not arbitrary. It accounts for the inherent, minor systematic errors of modern elemental analyzers and the practical challenges of achieving absolute (100.00%) purity in synthesized organic compounds. A sample meeting this criterion is generally considered to be >95% pure, which is a common threshold for compounds used in further research and development.
Standard Source
Acceptance Criterion (Absolute Deviation)
Rationale & Context
Academic Journals (e.g., ACS)
±0.4%
Considered strong evidence of compound purity for publication of new molecular entities.[6] Failure to meet this is often a reason for manuscript rejection or requests for further purification data.
Internal Pharmaceutical QC
Typically ±0.3% to ±0.5%
May be tightened or loosened based on the stage of development. For a registered starting material or API, criteria may be stricter and formally validated.
Method Performance
≤0.2% to ≤0.3% for repeat measurements
This refers to the precision of the instrument itself, demonstrated by running the same sample multiple times. It ensures the system is performing correctly, independent of the sample's intrinsic purity.
Section 2: The Foundation of Accuracy: Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis result hinges on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable compounds with a precisely known and certified elemental composition.[7][8][9] CRMs are manufactured and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring their traceability to primary standards like those from NIST.[7]
The Role of CRMs:
Calibration: CRMs are used to create a calibration curve that relates the detector signal (e.g., from a thermal conductivity detector) to a known elemental mass.
System Validation & Verification: A CRM, run as a sample, is used to verify that the instrument is performing within specifications. This "check standard" confirms the calibration's validity throughout an analytical run.[9]
While many CRMs are available, selecting one with elemental percentages that bracket the expected values of the analyte can improve accuracy. For our target molecule, several common CRMs are suitable.
Certified Reference Material
Formula
%C
%H
%N
%S
Use Case & Rationale
Acetanilide
C₈H₉NO
71.09
6.71
10.36
-
Excellent general-purpose CRM for CHN analysis. Its high carbon content provides a robust calibration point.
Sulfanilamide
C₆H₈N₂O₂S
41.85
4.68
16.27
18.62
A versatile standard, particularly useful when sulfur analysis is also required. Its carbon percentage is very close to our target molecule's (45.82%), making it an excellent choice.[10]
EDTA
C₁₀H₁₆N₂O₈
41.10
5.52
9.59
-
Another good choice with a carbon content similar to our target. It is often used to verify instrument performance across a range of elements.
A high-molecular-weight standard often used for verifying performance with more complex molecules.
Note: The exact certified values can vary slightly by batch and supplier. Always refer to the certificate of analysis provided with the CRM.
Section 3: Experimental Protocol: CHN Analysis of Methyl 3-(morpholin-2-yl)propanoate hydrochloride
This section details a self-validating protocol for determining the C, H, and N content of the target molecule. The primary technique is dynamic flash combustion , where the sample is combusted in a pure oxygen environment at high temperatures (>1000°C).[11][12][13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.[10]
Caption: Experimental workflow for CHN elemental analysis.
Detailed Step-by-Step Methodology
Instrument Preparation & Calibration:
Rationale: To ensure the instrument's response is accurately correlated to elemental mass. This step corrects for any detector drift or changes in system performance.
Protocol:
Ensure the combustion and reduction tubes are in good condition and the gas supplies (Helium, Oxygen) are adequate.
Perform leak checks as per the instrument's standard operating procedure (SOP).
Calibrate the instrument using a multi-point calibration with a suitable CRM, such as Acetanilide. Weigh several different masses (e.g., 1 mg, 2 mg, 3 mg) of the CRM to establish a linear response curve.
Calibration Verification (System Suitability):
Rationale: To provide immediate, independent confirmation that the calibration was successful before analyzing unknown samples. This is a key part of a self-validating system.
Protocol:
Accurately weigh a sample of the same CRM used for calibration (or a different CRM, like Sulfanilamide, for an orthogonal check).
Analyze this CRM as if it were an unknown sample.
The results must fall within a narrow tolerance of the certified values (e.g., ±0.3%) for the system to be deemed suitable for use.
Sample Preparation:
Rationale: Accurate elemental analysis requires a pure, homogenous, and dry sample. Hydrochloride salts can be hygroscopic; residual water will inflate the hydrogen percentage and deflate all other elements. Residual solvents from purification will have a similar, more complex effect.
Protocol:
Dry the Methyl 3-(morpholin-2-yl)propanoate hydrochloride sample under high vacuum at a suitable temperature (e.g., 40-50°C) for several hours or until a constant weight is achieved.
Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample with a clean mortar and pestle.
Sample Weighing and Analysis:
Rationale: Precision in weighing is critical as the final percentage is calculated directly from this initial mass. A microbalance is essential.[14]
Protocol:
Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. Record the weight precisely.
Fold the tin capsule to ensure no sample can escape and place it in the autosampler tray.
For hydrochloride salts, the addition of an oxidation catalyst like tungsten(VI) oxide can be beneficial to ensure complete combustion and scrub corrosive acidic gases that could damage the instrument.[14]
Analyze the sample using the instrument's analysis software. It is best practice to run each sample in duplicate or triplicate to ensure reproducibility.
Periodically run a CRM check standard (e.g., after every 10 unknown samples) to monitor for instrument drift.
Section 4: Data Interpretation and Validation
Interpreting the Results:
Average the Results: Calculate the average percentage for C, H, and N from the replicate analyses.
Calculate Absolute Deviation: For each element, find the absolute difference between your experimental average and the theoretical value.
Deviation = | Experimental % - Theoretical % |
Apply Acceptance Criteria: Check if the deviation for each element is ≤ 0.40%.
An OOS result demands a systematic investigation. The following decision tree provides a logical workflow for troubleshooting.
Caption: Decision tree for troubleshooting OOS elemental analysis results.
Challenges Specific to Hydrochloride Salts:
Hygroscopicity: As mentioned, these salts readily absorb atmospheric moisture. Inadequate drying is a common source of high hydrogen and low carbon/nitrogen readings.
Combustion: The presence of chlorine can sometimes lead to incomplete combustion or the formation of corrosive HCl gas. Using a modern analyzer with appropriate scrubbers and considering the use of catalysts like tungsten(VI) oxide can mitigate this.[14]
Stoichiometry: Ensure the salt stoichiometry is correct. An incomplete conversion to the hydrochloride salt or the presence of the free base would alter the theoretical elemental percentages.
Conclusion
Elemental analysis is a powerful and essential tool for verifying the purity and identity of pharmaceutical compounds like Methyl 3-(morpholin-2-yl)propanoate hydrochloride. Adherence to a robust, self-validating protocol grounded in the use of Certified Reference Materials and widely accepted acceptance criteria (±0.4%) is critical for generating trustworthy and defensible data. By understanding the principles behind the methodology and employing a systematic approach to both analysis and troubleshooting, researchers can ensure the integrity of their results, a cornerstone of Good Manufacturing Practice (GMP) and successful drug development.[15][16][17]
References
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. Retrieved from [Link]
LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]
VELP Scientifica. (2021). CHNS Determination in reference soil samples. Retrieved from [Link]
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]
National Institute of Metrology, China. (n.d.). Reference Material Certificate. Retrieved from [Link]
Idifarma. (2025, April 8). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Retrieved from [Link]
Spectroscopy Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
AINIA. (2024, April 25). Good Manufacturing Practices (GMP): how to adapt your lab to regulation. Retrieved from [Link]
Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]
Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
Moravek. (n.d.). Good Manufacturing Practices vs. Good Laboratory Practices. Retrieved from [Link]
Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
Spectroscopy Online. (n.d.). Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy? Retrieved from [Link]
Pharmexcil. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]
AZoM. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
MilliporeSigma. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
Frontiers in Chemistry. (n.d.). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Retrieved from [Link]